Methylparaben sodium

Overview

Description

Methylparaben sodium, a derivative of methylparaben, is a multifunctional additive commonly utilized in food and cosmetic products. It is synthesized from methylparaben and sodium hydroxide, yielding a product with a high purity level that meets pharmacopeia standards. The synthesis process involves optimizing factors such as reagent ratios, reaction temperature, and material feeding methods to achieve a final product purity of 99.5% (Sun Jun-yong, 2009).

Synthesis Analysis

The synthesis of methylparaben involves the catalytic reaction of hydroxybenzoic acid and methanol under sulfamic acid. The optimization of this process through response surface methodology has led to the identification of the most efficient synthesis conditions, yielding a high product purity with a 90.5% yield under optimal conditions (Liu Yu-tin, 2014).

Molecular Structure Analysis

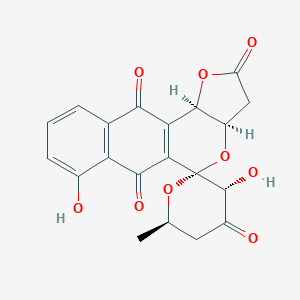

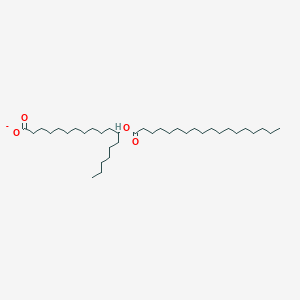

Methylparaben's structural and photochemical characteristics have been thoroughly studied, revealing its existence in two almost isoenergetic s-cis carboxylic ester low-energy conformers. The detailed investigation of its potential energy surface and infrared spectroscopic analysis in solid argon has provided insights into its molecular structure and behavior under UV irradiation, leading to the formation of reactive methylparaben radicals and isomeric ketenes (N. Kuş, S. Bayari, R. Fausto, 2013).

Chemical Reactions and Properties

Various studies have explored the chemical reactions and properties of methylparaben, particularly its role as a solid-state plasticizer for Eudragit RS PO during hot-melt extrusion processes. This has demonstrated the potential for methylparaben to reduce melt viscosity and modify the physicochemical properties of the polymer blends, indicating a significant interaction between methylparaben and the polymer matrix (Chuanbin Wu, J. Mcginity, 2003).

Physical Properties Analysis

The physical properties of methylparaben, such as its glass transition temperature and crystallinity, have been assessed through differential scanning calorimetry and X-ray diffraction. This analysis has shown that methylparaben can effectively act as a plasticizer, enhancing the chain mobility of polymers and leading to changes in their physical properties (Chuanbin Wu, J. Mcginity, 2003).

Chemical Properties Analysis

The interaction of methylparaben with polymers, evidenced by changes in chemical shift observed in solid state NMR spectroscopy, suggests a chemical interaction between the hydroxyl group of methylparaben and the ester group of polymers. This interaction is crucial in understanding the role of methylparaben as a plasticizer and its impact on the chemical properties of polymer matrices (Chuanbin Wu, J. Mcginity, 2003).

Scientific Research Applications

Neurobehavioral and Endocrine Effects

- Anxiety-like Behavior and Endocrine Disruption in Zebrafish : A study by Raja et al. (2019) found that exposure to methylparaben led to anxiety-like behavior and altered cortisol levels in zebrafish embryos. This indicates potential neurobehavioral and endocrine-disrupting effects of methylparaben.

Soil Ecosystem Impact

- Toxicity in Soil Ecosystems : Kim et al. (2018) assessed the toxicity of methylparaben in soil, highlighting its role as an endocrine-disrupting chemical. The study established hazardous concentration values for soil protection, emphasizing the environmental impact of methylparaben (Kim et al., 2018).

Synthesis and Purity

- Synthesis of Sodium Methylparaben : A study by Sun Jun-yong (2009) focused on synthesizing sodium methylparaben from methylparaben and sodium hydroxide. The research optimized reaction conditions to achieve a product with high purity, meeting pharmacopoeia standards (Sun Jun-yong, 2009).

Photocatalytic Degradation

- Degradation by TiO2 : Lin et al. (2009) investigated the photocatalytic degradation of methylparaben using titanium dioxide and ultraviolet light. This study provided insights into the environmental breakdown of methylparaben and its potential impact (Lin et al., 2009).

In Vitro Cytotoxicity

- Effects on Human Cells : Spindola et al. (2018) compared the cytotoxicity of various preservatives, including methylparaben, on human fibroblast cells. Methylparaben showed very low cytotoxic activity, highlighting its relative safety in certain applications (Spindola et al., 2018).

Fluorescence Spectral Analysis

- Sodium Methylparaben in Orange Juice : A study by Wang et al. (2015) used fluorescence spectral technology to determine sodium methylparaben content in orange juice. This research underscores the application of advanced analytical techniques in food safety (Wang et al., 2015).

Transcriptome Analysis

- Apoptosis in Human Lung Cells : Kim et al. (2019) explored the cytotoxic effects of methylparaben on human lung cells, revealing its role in inducing apoptosis and cell cycle arrest. Transcriptome analysis provided insights into the molecular mechanisms underlying these effects (Kim et al., 2019).

Reproductive Health

- Reactive Oxygen Species in Human Spermatozoa : Research by Samarasinghe et al. (2018) indicated that methylparaben could stimulate the generation of reactive oxygen species in human spermatozoa, potentially affecting male reproductive health (Samarasinghe et al., 2018).

Adiposity and Bone Formation

- Impact on Adiposity and Bone Formation : Hu et al. (2016) found that exposure to methylparaben promoted adipogenesis and suppressed markers of bone formation in mice, shedding light on its potential health impacts (Hu et al., 2016).

Apoptosis in Placental Cells

- Effects on Human Placental Cells : A study by Kim et al. (2020) demonstrated that methylparaben induced cell death and apoptosis in human placental BeWo cells, suggesting potential implications for fetal development (Kim et al., 2020).

Endocrine Disruption in Prostate

- Effects on Gerbil Prostate : Costa et al. (2017) investigated the endocrine-disrupting effects of methylparaben on the prostate of male and female gerbils, revealing significant morphological changes (Costa et al., 2017).

Obesity and Hormonal Effects

- Association with Obesity : Kolatorova et al. (2018) examined the relationship between paraben exposure and obesity, finding significant associations with hormones affecting energy balance and metabolic health (Kolatorova et al., 2018).

Transplacental Passage

- Paraben Passage Through Placenta : Towers et al. (2014) showed that methylparaben could cross the human placenta, raising concerns about prenatal exposure and its potential effects on fetal development (Towers et al., 2014).

Water Analysis

- Detection in Water Samples : Marta-Sanchez et al. (2018) developed methods for detecting methylparaben in water samples, highlighting the importance of monitoring environmental contamination (Marta-Sanchez et al., 2018).

Safety and Toxicology

- Safety and Endocrine Disruption : Sasseville et al. (2015) provided a balanced view of the safety and potential toxicology of parabens, addressing concerns about their estrogenic and antiandrogenic effects (Sasseville et al., 2015).

Stem Cell Fate

- Impact on Mesenchymal Stem Cells : Hu et al. (2017) found that parabens, including methylparaben, influenced the differentiation of multipotent stem cells, promoting adipogenesis while suppressing osteogenesis (Hu et al., 2017).

Mechanism of Action

Target of Action

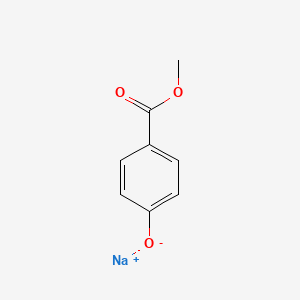

Methylparaben sodium, also known as Sodium 4-(methoxycarbonyl)phenolate, is primarily used as a preservative in various industries, including pharmaceuticals, food, and textiles . It targets a broad spectrum of microbes, preventing the growth of bacteria and mold in products that would otherwise be susceptible to microbial growth .

Mode of Action

The mode of action of this compound involves interfering with cellular membrane transfer processes and inhibiting the synthesis of DNA, RNA, and enzymes in bacterial cells . This disruption of essential cellular functions effectively inhibits microbial growth, preserving the integrity of the products in which it is used .

Biochemical Pathways

This compound is produced by the esterification of p-hydroxybenzoic acid and methanol . This process results in the formation of the methyl ester of 4-hydroxybenzoic acid, a compound that belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters . These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its antimicrobial efficacy can be affected by the pH of the product it is preserving . Additionally, the presence of parabens in ecosystems is mainly related to wastewater discharges . This highlights the importance of considering environmental factors when assessing the action, efficacy, and stability of this compound.

properties

IUPAC Name |

sodium;4-methoxycarbonylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESXGULMKCKJCC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

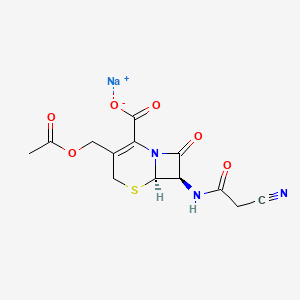

COC(=O)C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7O3Na, C8H7NaO3 | |

| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99-76-3 (Parent) | |

| Record name | Methylparaben sodium [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1042156 | |

| Record name | Methylparaben sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, hygroscopic powder | |

| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS RN |

5026-62-0 | |

| Record name | Methylparaben sodium [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylparaben sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-(methoxycarbonyl)phenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPARABEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6K9C2NHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

The white precipitate formed by acidifying with hydrochloric acid a 10 % (w/v) aqueous solution of the sodium derivative of methylp-hydroxybenzoate (using litmus paper as indicator) shall, when washed with water and dried at 80 °C for two hours, have a melting range of 125 °C to 128 °C | |

| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1260372.png)

![2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B1260375.png)

![2-[[4-(5-Chloro-2-ethoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260390.png)